2-(Azetidin-3-yl)pyrimidine
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Overview
Description
2-(Azetidin-3-yl)pyrimidine is a heterocyclic compound that features both an azetidine ring and a pyrimidine ring The azetidine ring is a four-membered nitrogen-containing ring, while the pyrimidine ring is a six-membered ring containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Azetidin-3-yl)pyrimidine can be achieved through various methods. One common approach involves the reaction of pyrimidine derivatives with azetidine intermediates. For instance, a green and practical method for the synthesis of 3-pyrrole-substituted 2-azetidinones using catalytic amounts of molecular iodine under microwave irradiation has been developed . This method is effective for a variety of substituents at different positions on the azetidine ring.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of continuous flow reactors and advanced purification techniques to produce the compound on a commercial scale.
Chemical Reactions Analysis
Types of Reactions
2-(Azetidin-3-yl)pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include molecular iodine, triethylamine, and various oxidizing and reducing agents. Reaction conditions may involve microwave irradiation, room temperature reactions, or specific temperature and pressure conditions depending on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction of N-aryl imines with N-phthaloylglycine in the presence of triethylamine and 2-chloro-N-methylpyridinium iodide can yield various substituted azetidinones .
Scientific Research Applications
2-(Azetidin-3-yl)pyrimidine has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Mechanism of Action
The mechanism of action of 2-(Azetidin-3-yl)pyrimidine involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in various biological processes. For example, the azetidine ring can interact with bacterial enzymes, leading to the inhibition of bacterial growth. The pyrimidine ring may also interact with nucleic acids, affecting DNA and RNA synthesis .
Comparison with Similar Compounds
2-(Azetidin-3-yl)pyrimidine can be compared with other similar compounds, such as:
This compound dihydrochloride: This compound has similar structural features but differs in its salt form.
3-Pyrrole-substituted 2-azetidinones:
Spiro-azetidin-2-one derivatives: These compounds feature a spirocyclic structure with an azetidine ring, providing unique biological activities and synthetic applications.
Properties
CAS No. |
1236861-61-2 |
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Molecular Formula |
C7H9N3 |
Molecular Weight |
135.17 g/mol |
IUPAC Name |
2-(azetidin-3-yl)pyrimidine |
InChI |
InChI=1S/C7H9N3/c1-2-9-7(10-3-1)6-4-8-5-6/h1-3,6,8H,4-5H2 |
InChI Key |
DEXFWXDNNACYDB-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1)C2=NC=CC=N2 |
Origin of Product |
United States |
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